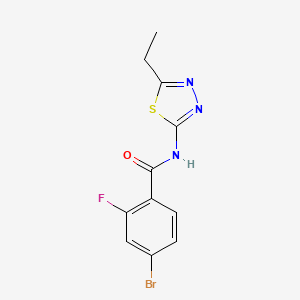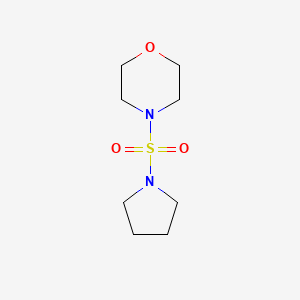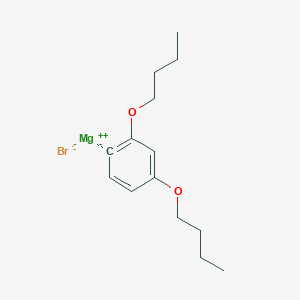
n-((3-(Thiophen-2-yl)-1h-pyrazol-4-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine is an organic compound that features a thiophene ring and a pyrazole ring connected via a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the pyrazole ring.
Alkylation: The final step involves the alkylation of the pyrazole-thiophene intermediate with propylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An analogue with a similar thiophene ring structure but different amine substitution.
Thiopropamine: Another analogue with a thiophene ring and a propylamine chain.
Uniqueness
N-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)propan-1-amine is unique due to the presence of both a thiophene and a pyrazole ring, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications compared to its analogues .
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H15N3S/c1-2-5-12-7-9-8-13-14-11(9)10-4-3-6-15-10/h3-4,6,8,12H,2,5,7H2,1H3,(H,13,14) |
InChI Key |
WHBCLUZGIHPXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(NN=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)
![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)


![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)





![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
